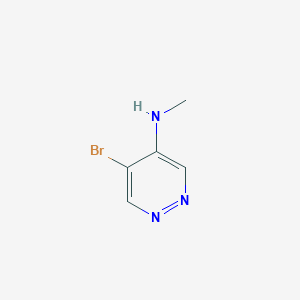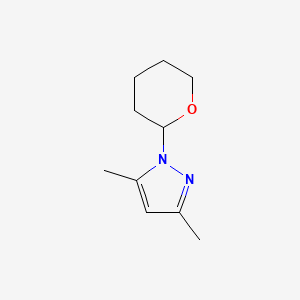
3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a synthetic organic compound with a complex molecular structure. This compound is notable for its unique combination of functional groups, including a chloro-trifluoromethyl phenyl ring, a phenyl-triazole ring, and an azetidinyl-propanone framework.
準備方法
Synthetic Routes and Reaction Conditions
Step 1: Formation of Azetidinyl-Phenyl Intermediate
React 3-bromo-1-phenyl-propan-1-one with sodium azide in DMF under nitrogen atmosphere to form 3-(1-phenylazetidin-1-yl)-1-bromopropane.
Step 2: Formation of Triazole Intermediate
React the azetidinyl-phenyl intermediate with phenylacetylene and copper(I) iodide in the presence of an amine base to form the triazole ring via a click chemistry reaction.
Step 3: Final Coupling Reaction
Couple the triazole intermediate with 4-chloro-3-(trifluoromethyl)benzyl chloride in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
Typically involves batch synthesis in a controlled environment, utilizing high-purity reagents and precise reaction conditions to ensure the quality and yield of the final compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the azetidinyl ring, leading to the formation of oxo-derivatives.
Reduction: It can be reduced at the carbonyl group to form the corresponding alcohol.
Substitution: Halogen substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Azetidinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Iodinated or brominated phenyl derivatives.
科学的研究の応用
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Study of stereochemical effects in complex organic synthesis.
Biology
Investigated for its potential as a biochemical probe due to its multifaceted functional groups.
Studied for interactions with various biological macromolecules.
Medicine
Potential lead compound for developing new pharmaceuticals targeting central nervous system disorders due to its unique structural features.
Industry
Utilized in the synthesis of specialty chemicals.
Employed in research laboratories for developing new synthetic methodologies.
作用機序
Molecular Targets and Pathways
The compound exerts its effects through multiple pathways due to its diverse functional groups.
Potential interactions with enzyme active sites, modifying biological activity through competitive inhibition or allosteric modulation.
類似化合物との比較
Similar Compounds
3-(4-chlorophenyl)-1-(3-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-methyl-1H-1,2,3-triazol-1-yl)propan-1-one: Substituting the phenyl ring with a methyl group in the triazole moiety changes steric and electronic properties.
Uniqueness
That wraps it up—a deep dive into the world of 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one. Curious to learn more about any particular section?
特性
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N4O/c22-18-8-6-14(10-17(18)21(23,24)25)7-9-20(30)28-11-16(12-28)29-13-19(26-27-29)15-4-2-1-3-5-15/h1-6,8,10,13,16H,7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTLUIDMNUSJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2678512.png)



![N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide](/img/structure/B2678520.png)



![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide](/img/structure/B2678525.png)
![(3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2678526.png)
![3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2678527.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2678530.png)
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide](/img/structure/B2678531.png)
